molecular formula C14H11NO5 B12877169 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester

Cat. No.: B12877169
M. Wt: 273.24 g/mol
InChI Key: WRCLUTLBGWJTMI-UHFFFAOYSA-N
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Description

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is a complex organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester typically involves multiple steps. One common approach starts with the preparation of 5-formyl-2-furanylboronic acid, which can be synthesized through the reaction of 5-formyl-2-furanboronic acid with appropriate reagents . This intermediate is then subjected to further reactions to introduce the benzoic acid and carbamoylmethyl ester functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major product is 3-(5-Carboxy-furan-2-yl)-benzoic acid carbamoylmethyl ester.

    Reduction: The major product is 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid carbamoylmethyl ester.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester groups, potentially inhibiting or modifying enzyme activity. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is unique due to its combination of a furan ring with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 3-(5-formylfuran-2-yl)benzoate

InChI

InChI=1S/C14H11NO5/c15-13(17)8-19-14(18)10-3-1-2-9(6-10)12-5-4-11(7-16)20-12/h1-7H,8H2,(H2,15,17)

InChI Key

WRCLUTLBGWJTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)N)C2=CC=C(O2)C=O

Origin of Product

United States

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